molecular formula C8H10ClNO B13116133 2-(5-Chloropyridin-3-yl)propan-2-ol

2-(5-Chloropyridin-3-yl)propan-2-ol

Cat. No.: B13116133
M. Wt: 171.62 g/mol
InChI Key: SBCAXZVWYTZJAE-UHFFFAOYSA-N
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Description

2-(5-Chloropyridin-3-yl)propan-2-ol is an organic compound with the molecular formula C8H10ClNO It features a pyridine ring substituted with a chlorine atom at the 5-position and a hydroxyl group attached to a propan-2-ol moiety at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloropyridin-3-yl)propan-2-ol can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. In this method, a boronic acid derivative of 5-chloropyridine is coupled with a suitable alkyl halide under palladium catalysis . The reaction typically requires mild conditions and is tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloropyridin-3-yl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acidic medium, potassium permanganate in neutral or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of 2-(5-chloropyridin-3-yl)propan-2-one.

    Reduction: Formation of 2-(5-chloropyridin-3-yl)propan-2-amine.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(5-Chloropyridin-3-yl)propan-2-ol has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: The compound is investigated for its biological activity and potential as a lead compound in drug discovery.

    Industrial Applications: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-(5-Chloropyridin-3-yl)propan-2-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the pyridine ring can participate in π-π interactions and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(6-Chloropyridin-3-yl)propan-2-ol: Similar structure with chlorine at the 6-position.

    3-(2-Chloro-5-fluoropyridin-3-yl)propan-1-ol: Contains a fluorine atom in addition to chlorine.

    2-(5-Chloropyridin-3-yl)propan-2-amine: The hydroxyl group is replaced with an amine group.

Uniqueness

2-(5-Chloropyridin-3-yl)propan-2-ol is unique due to its specific substitution pattern on the pyridine ring and the presence of a hydroxyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H10ClNO

Molecular Weight

171.62 g/mol

IUPAC Name

2-(5-chloropyridin-3-yl)propan-2-ol

InChI

InChI=1S/C8H10ClNO/c1-8(2,11)6-3-7(9)5-10-4-6/h3-5,11H,1-2H3

InChI Key

SBCAXZVWYTZJAE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC(=CN=C1)Cl)O

Origin of Product

United States

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